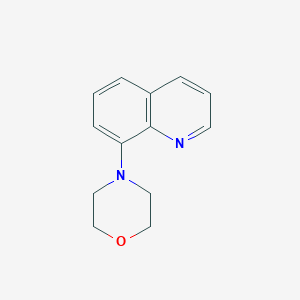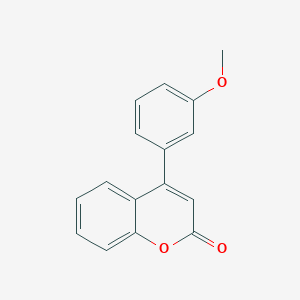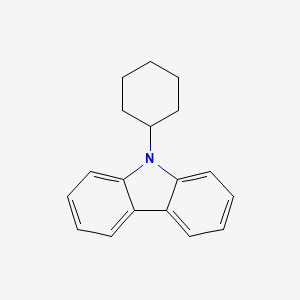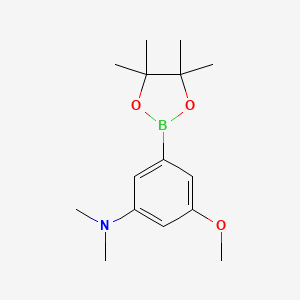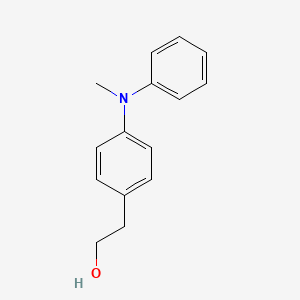
4-(Methylphenylamino)benzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylphenylamino)benzeneethanol is an organic compound with the molecular formula C15H17NO. It is known for its unique structure, which includes a benzene ring substituted with a methylphenylamino group and an ethanol group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylphenylamino)benzeneethanol typically involves the reaction of 4-methylphenylamine with benzeneethanol under specific conditions. One common method is the reduction of 4-(methylphenylamino)benzeneacetone using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and efficiency. The process often includes the use of high-purity reagents and controlled reaction conditions to achieve the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylphenylamino)benzeneethanol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Methylphenylamino)benzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methylphenylamino)benzeneethanol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylphenylamino)benzeneacetone
- 4-(Methylphenylamino)benzenealdehyde
- 4-(Methylphenylamino)benzenemethanol
Uniqueness
4-(Methylphenylamino)benzeneethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-[4-(N-methylanilino)phenyl]ethanol |
InChI |
InChI=1S/C15H17NO/c1-16(14-5-3-2-4-6-14)15-9-7-13(8-10-15)11-12-17/h2-10,17H,11-12H2,1H3 |
Clé InChI |
ZKHDASVWAVCPKZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


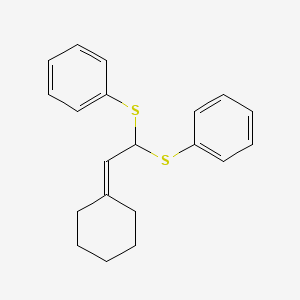
![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
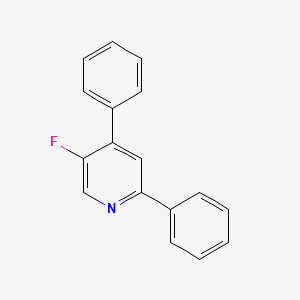
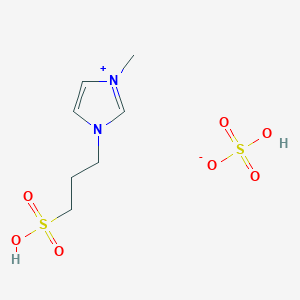
![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
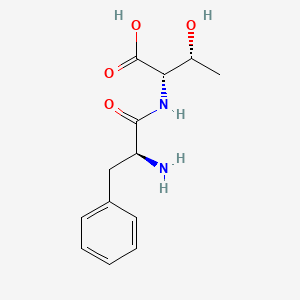
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
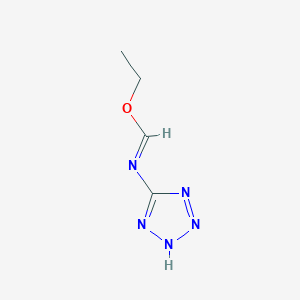
![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)
